molecular formula C21H18N2O2 B2665238 6-[3-(benzyloxy)benzoyl]-5H,6H,7H-pyrrolo[3,4-b]pyridine CAS No. 2309746-64-1

6-[3-(benzyloxy)benzoyl]-5H,6H,7H-pyrrolo[3,4-b]pyridine

Cat. No.: B2665238
CAS No.: 2309746-64-1
M. Wt: 330.387
InChI Key: JSLCMLWBCWYZPT-UHFFFAOYSA-N
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Description

6-[3-(Benzyloxy)benzoyl]-5H,6H,7H-pyrrolo[3,4-b]pyridine is a pyrrolopyridine derivative featuring a fused pyrrole-pyridine core substituted with a 3-(benzyloxy)benzoyl group. The benzoyl group enhances lipophilicity, while the benzyloxy moiety may influence binding interactions with biological targets .

Properties

IUPAC Name

5,7-dihydropyrrolo[3,4-b]pyridin-6-yl-(3-phenylmethoxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N2O2/c24-21(23-13-18-9-5-11-22-20(18)14-23)17-8-4-10-19(12-17)25-15-16-6-2-1-3-7-16/h1-12H,13-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSLCMLWBCWYZPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(CN1C(=O)C3=CC(=CC=C3)OCC4=CC=CC=C4)N=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds under mild conditions . This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and minimize costs .

Chemical Reactions Analysis

Types of Reactions

6-[3-(benzyloxy)benzoyl]-5H,6H,7H-pyrrolo[3,4-b]pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of 6-[3-(benzyloxy)benzoyl]-5H,6H,7H-pyrrolo[3,4-b]pyridine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific biological context .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Pyrrolo[3,4-b]pyridine Derivatives

6-Benzyl-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione
  • Structure : Benzyl substituent at position 6; two ketone groups at positions 5 and 5.
  • Properties : Molecular weight 238.24, XLogP3 1.7, hydrogen bond acceptor count = 3 .
  • Key Differences : The absence of a benzoyl group reduces electron-withdrawing effects compared to the target compound. The dione structure may enhance reactivity in nucleophilic addition reactions but reduce metabolic stability .
3-{5,7-Dioxo-5H,6H,7H-pyrrolo[3,4-b]pyridin-6-yl}propanoic Acid
  • Structure: Propanoic acid substituent at position 4.
  • Properties : Molecular weight 259.22, density 1.571 g/cm³, pKa 10.51 .
3-(Trifluoromethyl)-5H,6H,7H-pyrrolo[3,4-b]pyridine Hydrochloride
  • Structure : Trifluoromethyl group at position 3; hydrochloride salt.
  • Properties : CAS 2055840-67-8; marketed by PharmaBlock Sciences .
  • Key Differences : The electron-withdrawing CF₃ group enhances metabolic stability and may alter binding affinity compared to the benzyloxybenzoyl substituent .

Heterocyclic Compounds with Similar Bioactivity

Triazolo[3,4-b]thiadiazoles
  • Example : 3-Alkyl/aryl-6-(3’-pyridyl)triazolo[3,4-b]-1,3,4-thiadiazoles.
  • Properties: Known for antimicrobial, anti-inflammatory, and vasodilatory activities .
  • Key Differences : The triazolo-thiadiazole core lacks the pyrrolopyridine framework but shares bioactivity profiles, suggesting divergent mechanisms of action .
Pyrido[2,3-c]pyridazine Derivatives
  • Example : 6,7-Dihydro-5H-pyrido[2,3-c]pyridazines (Bcl-xL inhibitors).
  • Properties : Molecular weights ~300–400; target apoptosis pathways in cancer .

Comparative Data Table

Compound Name Core Structure Substituent(s) Molecular Weight XLogP3 Bioactivity Notes
Target Compound Pyrrolo[3,4-b]pyridine 3-(Benzyloxy)benzoyl ~350 (estimated) ~3.5 Antitumor (hypothesized)
6-Benzyl-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione Pyrrolo[3,4-b]pyridine Benzyl, dione 238.24 1.7 Antioxidant, antitumor
3-{5,7-Dioxo-pyrrolo[3,4-b]pyridin-6-yl}propanoic Acid Pyrrolo[3,4-b]pyridine Propanoic acid 259.22 ~1.2 Solubility-enhanced analog
3-(Trifluoromethyl)-pyrrolo[3,4-b]pyridine HCl Pyrrolo[3,4-b]pyridine CF₃ 201.06 ~2.0 Improved metabolic stability
6-(3’-Pyridyl)triazolo[3,4-b]thiadiazole Triazolo-thiadiazole Pyridyl ~250–300 ~2.5 Vasodilatory, antimicrobial

Biological Activity

6-[3-(benzyloxy)benzoyl]-5H,6H,7H-pyrrolo[3,4-b]pyridine is a heterocyclic compound that has garnered interest due to its potential biological activities. This article explores its biological properties, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a pyrrolopyridine core structure with a benzyloxybenzoyl substitution, which contributes to its unique chemical reactivity and biological activity. The IUPAC name for this compound is 5,7-dihydropyrrolo[3,4-b]pyridin-6-yl-(3-phenylmethoxyphenyl)methanone.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It is believed to modulate the activity of enzymes and receptors involved in various biological pathways.

Antiproliferative Activity

Research has indicated that derivatives of this compound exhibit significant antiproliferative effects against various cancer cell lines. For instance, modifications to the structure have been shown to retain or enhance their ability to inhibit cell proliferation in HeLa cells by affecting microtubulin dynamics and spindle morphology, leading to mitotic delay and subsequent cell death .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial properties. Studies suggest that it may inhibit the growth of certain bacterial strains through mechanisms that disrupt cellular processes .

Anti-inflammatory Effects

In addition to its antiproliferative and antimicrobial activities, this compound has shown potential anti-inflammatory effects. This could be relevant for therapeutic applications in conditions where inflammation plays a critical role .

Case Studies

  • Anticancer Efficacy : A study focusing on structural modifications of pyrrolopyridine derivatives demonstrated that specific substitutions can enhance their anticancer efficacy by improving their binding affinity to target proteins involved in cancer progression .
  • Microtubule Dynamics : Live-cell imaging studies revealed that the compound affects microtubule dynamics in cancer cells, indicating a mechanism by which it induces cell cycle arrest and apoptosis .
  • Inflammation Models : In vitro models of inflammation showed that the compound can downregulate pro-inflammatory cytokines, suggesting its potential use in treating inflammatory diseases .

Comparative Analysis with Similar Compounds

Compound TypeBiological ActivityNotable Features
1H-Pyrazolo[3,4-b]pyridinesAnticancer and anti-inflammatory propertiesSimilar core structure but different substitution patterns
PyrrolopyrazinesAntimicrobial and antiproliferativeExhibits diverse biological activities based on modifications

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